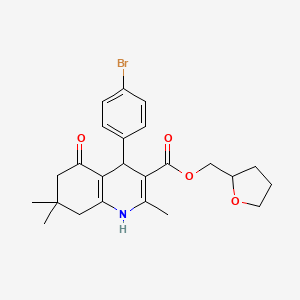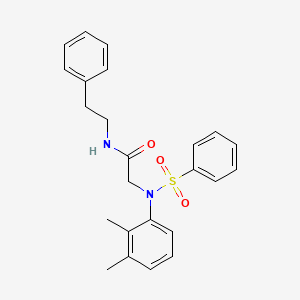![molecular formula C14H13ClN2O B4957164 N-[(2-chlorophenyl)(phenyl)methyl]urea](/img/structure/B4957164.png)
N-[(2-chlorophenyl)(phenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)(phenyl)methyl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been extensively studied for its potential applications in agriculture, horticulture, and forestry. CPPU is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)(phenyl)methyl]urea has been extensively studied for its potential applications in plant growth regulation. N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to increase fruit size and yield in a variety of crops, including grapes, kiwifruit, apples, and tomatoes. N-[(2-chlorophenyl)(phenyl)methyl]urea has also been shown to improve the quality of fruits, such as increasing the sugar content and reducing the acidity. N-[(2-chlorophenyl)(phenyl)methyl]urea has potential applications in forestry for promoting the growth of trees and enhancing their resistance to stress.
Mécanisme D'action
N-[(2-chlorophenyl)(phenyl)methyl]urea acts as a cytokinin-like plant growth regulator by promoting cell division and elongation. N-[(2-chlorophenyl)(phenyl)methyl]urea also stimulates the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar accumulation in fruits. N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to promote fruit growth by increasing the number and size of cells in the fruit.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to have a range of biochemical and physiological effects on plants. N-[(2-chlorophenyl)(phenyl)methyl]urea increases the rate of photosynthesis, leading to increased biomass production. N-[(2-chlorophenyl)(phenyl)methyl]urea also enhances the activity of antioxidant enzymes, reducing oxidative stress in plants. N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to improve the water use efficiency of plants, making them more resistant to drought stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-chlorophenyl)(phenyl)methyl]urea has several advantages for lab experiments, including its high purity and solubility in water and organic solvents. N-[(2-chlorophenyl)(phenyl)methyl]urea is also stable under a range of experimental conditions. However, N-[(2-chlorophenyl)(phenyl)methyl]urea can be expensive, limiting its use in large-scale experiments. N-[(2-chlorophenyl)(phenyl)methyl]urea can also have variable effects on different plant species and cultivars, requiring careful optimization of application rates and timing.
Orientations Futures
There are several future directions for research on N-[(2-chlorophenyl)(phenyl)methyl]urea. One area of interest is the optimization of N-[(2-chlorophenyl)(phenyl)methyl]urea application rates and timing for different crops and growing conditions. Another area of interest is the development of new N-[(2-chlorophenyl)(phenyl)methyl]urea derivatives with improved efficacy and specificity. Finally, there is a need for more research on the long-term effects of N-[(2-chlorophenyl)(phenyl)methyl]urea on plant growth and development, as well as its potential environmental impacts.
Méthodes De Synthèse
N-[(2-chlorophenyl)(phenyl)methyl]urea can be synthesized by the reaction of 2-chlorobenzyl chloride with phenyl isocyanate in the presence of a base, followed by the reaction of the resulting intermediate with urea. This method yields pure N-[(2-chlorophenyl)(phenyl)methyl]urea with high efficiency and purity.
Propriétés
IUPAC Name |
[(2-chlorophenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-9-5-4-8-11(12)13(17-14(16)18)10-6-2-1-3-7-10/h1-9,13H,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSODORKHKDFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Chlorobenzhydrylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)](/img/structure/B4957082.png)

![6-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4957091.png)
![1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4957094.png)
![5-(3,4-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4957102.png)
![1-(2-methylphenyl)-4-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]piperazine](/img/structure/B4957108.png)
![5-(1-azocanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4957110.png)
![methyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B4957112.png)
![1-(3-methoxybenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4957120.png)
![5-(3-cyclohexylpropanoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4957125.png)
![2,2-dimethyl-5-(3-phenyl-1H-pyrazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4957134.png)


![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957159.png)